M-Tolyl dimethylcarbamate
Description
Contextualization within Carbamate (B1207046) Chemistry
Carbamates are a class of organic compounds formally derived from the unstable carbamic acid (NH₂COOH). inchem.org They are characterized by the presence of a carbamate ester functional group, which consists of a carbonyl group flanked by an oxygen and a nitrogen atom (>N−C(=O)−O−). This structural motif is a key feature in a vast array of chemical entities, from plastics like polyurethanes to a multitude of pharmaceuticals and agricultural agents. acs.org
The chemical properties of carbamates are of significant interest to chemists. They exhibit good chemical and proteolytic stability and often possess the ability to penetrate cell membranes, qualities that make them particularly valuable in medicinal chemistry. nih.gov The carbamate linkage bears a resemblance to a peptide bond, allowing these compounds to act as mimetics in biological systems. nih.gov Simple esters of carbamic acid are generally stable but can undergo hydrolysis, particularly under alkaline conditions, to regenerate the parent alcohol or phenol (B47542) and the corresponding amine. inchem.org
M-Tolyl dimethylcarbamate (B8479999) fits within this class as an aryl carbamate. Its physical and chemical characteristics are a direct consequence of its molecular architecture: the aromatic tolyl group and the N,N-disubstituted carbamate moiety.
Table 1: Chemical Properties of M-Tolyl Dimethylcarbamate
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-methylphenyl N,N-dimethylcarbamate | vulcanchem.com |
| CAS Number | 7305-07-9 | vulcanchem.com |
| Molecular Formula | C₁₀H₁₃NO₂ | ontosight.ai |
| Molecular Weight | 179.22 g/mol | ontosight.ai |
| Appearance | Colorless Oil | vulcanchem.com |
| Melting Point | ~120-125°C | ontosight.ai |
| Solubility | Slightly soluble in water | ontosight.ai |
Significance in Modern Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, this compound and its structural relatives are particularly significant for the reactivity endowed by the carbamate group. The aryl O-carbamate functionality is recognized as one of the most powerful directed metalation groups (DMGs) in a synthetic strategy known as directed ortho-metalation (DoM). acs.orgnih.govnih.gov
The DoM reaction is a highly regioselective method for functionalizing aromatic rings. unilag.edu.ng The process involves the coordination of a strong organolithium base to the heteroatoms of the DMG (in this case, the oxygen and carbonyl of the carbamate). This coordination directs the base to deprotonate the aromatic ring at the position immediately adjacent (ortho) to the DMG, creating a lithiated intermediate. acs.org This intermediate can then react with a wide variety of electrophiles to install a new functional group with high precision, a task that is often challenging using traditional electrophilic aromatic substitution methods. acs.orgunilag.edu.ng The O-carbamate group's strength as a DMG surpasses many other common directing groups, making it a choice tool for constructing polysubstituted aromatic compounds. acs.orgnih.gov
Detailed research findings have demonstrated the utility of this compound as a substrate in advanced synthetic transformations. For instance, it has been successfully employed in palladium-catalyzed iodination reactions. In one study, this compound was reacted with an iodine-containing electrophile in the presence of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst, yielding the corresponding iodinated aromatic product. This transformation highlights the compound's role as a versatile platform for introducing further complexity into an aromatic scaffold.
Furthermore, the synthesis of this compound itself can be achieved through established methods of carbamate formation. A common route involves the reaction of m-cresol (B1676322) (3-methylphenol) with N,N-dimethylcarbamoyl chloride in the presence of a base. organic-chemistry.org Alternative methods for carbamate synthesis include reacting alcohols with isocyanates or the use of chloroformates and amines. organic-chemistry.org
Historical Trajectory of Research on this compound and Related Structures
The scientific journey of carbamates began in the 19th century with the study of naturally occurring compounds. In 1864, the alkaloid physostigmine, a methylcarbamate ester, was isolated from the Calabar bean (Physostigma venenosum). mhmedical.com This discovery marked the first identification of this chemical class from a natural source and spurred initial investigations into its biological effects. mhmedical.commhmedical.com
The synthetic exploration of carbamates gained momentum in the 1930s with the preparation of various aliphatic esters of carbamic acid, initially leading to their development as fungicides. mhmedical.commhmedical.com The field expanded significantly in the following decades. By the 1950s, carbamates were being developed for large-scale commercial use in agriculture, with Union Carbide introducing carbaryl (B1668338), a naphthyl methylcarbamate, in 1958. inchem.orgmhmedical.comwikipedia.org This period saw a surge in the synthesis and screening of thousands of carbamate compounds for pesticidal activity. mhmedical.comtamu.edu
Research into tolyl carbamates specifically has been part of this broader trend. Compounds structurally related to this compound, such as the insecticide Metolcarb (m-tolyl methylcarbamate), have been subjects of study. epa.gov The investigation into these related structures for agricultural applications provided a foundation of chemical knowledge and interest in the m-tolyl carbamate scaffold.
More recently, the historical trajectory has been heavily influenced by the rise of modern synthetic methodologies. The recognition of the O-carbamate group as a premier directed metalation group in the latter half of the 20th century shifted the research focus. acs.orguwindsor.ca This development, pioneered by chemists like Victor Snieckus, transformed aryl carbamates from being viewed primarily as bioactive agents to being recognized as powerful tools for complex molecule construction. uwindsor.ca Consequently, research on substrates like this compound is now often situated within the context of developing efficient and selective C-H functionalization and cross-coupling strategies. acs.orgnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
7305-07-9 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(3-methylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)13-10(12)11(2)3/h4-7H,1-3H3 |
InChI Key |
BSFCOZXUSUSSAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for M Tolyl Dimethylcarbamate and Its Analogues
Conventional Synthetic Routes to Aryl Dimethylcarbamates
Traditional methods for synthesizing aryl dimethylcarbamates often involve the use of highly reactive and hazardous precursors.
Approaches Involving Amines and Chloroformate Precursors
A primary conventional route for the synthesis of aryl carbamates, including m-tolyl dimethylcarbamate (B8479999), involves the reaction of a substituted phenol (B47542) with a carbamoyl (B1232498) chloride. Specifically, m-tolyl dimethylcarbamate can be synthesized by reacting m-cresol (B1676322) with N,N-dimethylcarbamoyl chloride. lookchem.com This reaction is typically carried out in the presence of a base, such as sodium hydride or pyridine, in a suitable solvent like N,N-dimethylformamide. lookchem.com The base deprotonates the phenolic hydroxyl group of m-cresol, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride, displacing the chloride and forming the desired carbamate (B1207046) ester. lookchem.com
Another related approach involves the in situ formation of the N-substituted carbamoyl chloride, which is then reacted with the phenol. thieme-connect.comorganic-chemistry.org This avoids the need to handle the often sensitive carbamoyl chloride directly. thieme-connect.comorganic-chemistry.org
While effective, this method utilizes N,N-dimethylcarbamoyl chloride, a compound that is rapidly hydrolyzed by water and poses certain health risks. nih.gov
Carbonylation Reactions Utilizing Phosgene (B1210022) Alternatives
Due to the high toxicity of phosgene, significant research has been dedicated to developing safer alternatives for carbonylation reactions in carbamate synthesis. ionike.comsigmaaldrich.com These alternatives aim to replace phosgene and its derivatives, such as chloroformates.
One strategy involves the use of carbon dioxide as a C1 source. google.comresearchgate.netrsc.org For instance, carbamates can be prepared from amines and carbon dioxide in the presence of an alkylating agent and a base. google.com Another approach is the reductive carbonylation of aromatic nitro compounds in the presence of carbon monoxide and an alcohol, using metal complex catalysts. google.com
Other phosgene substitutes include diphosgene, triphosgene, and carbonyldiimidazole (CDI). sigmaaldrich.com Triphosgene, in combination with secondary amines and phenols, has been used for the synthesis of O-aryl carbamates with high yields. researchgate.net
Palladium-catalyzed carbonylation of aryl halides in the presence of potassium cyanate (B1221674) and alcohols offers another route to acyl carbamates. acs.org This method allows for the assembly of a wide range of these compounds from the corresponding aryl bromides or iodides. acs.org
Green Chemistry Approaches in Carbamate Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. This is particularly relevant in the production of carbamates, where traditional methods often involve hazardous reagents and produce significant waste.
Utilization of Dimethyl Carbonate (DMC) as a Methylating and Carbamoylating Agent
Dimethyl carbonate (DMC) has emerged as a key green reagent in organic synthesis due to its low toxicity and high biodegradability. core.ac.uk It can function as both a methylating and a carbamoylating agent, offering a safer alternative to traditional reagents like methyl halides and phosgene. core.ac.ukrsc.org
The reaction of amines with DMC can lead to the formation of carbamates. core.ac.ukresearchgate.net However, the dual reactivity of DMC can also lead to the formation of N-methylated byproducts. csic.es The selectivity towards carbamoylation versus methylation is influenced by reaction conditions such as temperature and the choice of catalyst. nih.govacs.org For instance, higher temperatures tend to favor the formation of methylated products. acs.org
The synthesis of methyl N-phenyl carbamate from aniline (B41778) and DMC has been achieved using lead compounds as catalysts, demonstrating the potential of DMC in producing aryl carbamates. bohrium.com Similarly, the reaction of 1,3-diphenyl urea (B33335) with DMC can yield methyl N-phenyl carbamate. researchgate.net
The use of DMC in continuous-flow reactors with solid catalysts, such as basic zinc carbonate, has been shown to be a highly efficient method for the carbamoylation of aniline, achieving high conversion and selectivity. core.ac.uk
Catalytic Pathways in Environmentally Benign Syntheses
Catalysis plays a pivotal role in the development of green synthetic methods for carbamates. Various catalytic systems have been explored to improve efficiency, selectivity, and sustainability.
Metal-catalyzed reactions have shown significant promise. For example, nickel-catalyzed amination of aryl carbamates has been reported, expanding the utility of these compounds in synthesis. rsc.orgresearchgate.net Copper-catalyzed coupling of aryl halides with potassium cyanate in the presence of alcohols provides a route to aryl carbamates. researchgate.net A copper-catalyzed Chan-Lam coupling of azidoformates with boronic acids also yields N-aryl carbamates under mild conditions. nih.govacs.org
The direct synthesis of carbamates from amines, carbon dioxide, and alcohols can be achieved using basic catalysts. rsc.org Deep eutectic solvents (DES) have been developed as green and recyclable solvent/catalyst systems for the three-component coupling of amines, alkyl halides, and carbon dioxide to form carbamates. rsc.org
Hydrotalcite-like compounds have also been investigated as catalysts for the green synthesis of carbamates from amines, carbon dioxide, and alcohols. tandfonline.com Furthermore, silica (B1680970) gel-supported catalysts have been effectively used for the synthesis of alkyl carbamates from urea and alcohols. mdpi.com
One-Pot Synthetic Strategies for Enhanced Efficiency
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. nih.gov
Several one-pot methods for the synthesis of O-aryl carbamates have been developed. thieme-connect.comorganic-chemistry.org One such procedure involves the in situ formation of N-substituted carbamoyl chlorides from amines, which then react with phenols to yield the desired carbamates. organic-chemistry.orgorganic-chemistry.org This approach avoids the isolation of sensitive intermediates and has been shown to be versatile and efficient. organic-chemistry.org
Microwave-assisted organic synthesis (MAOS) has also been applied to develop efficient one-pot procedures. univpancasila.ac.id For example, a microwave-assisted, one-pot, two-step protocol has been developed for the synthesis of polysubstituted 2-aminoimidazoles. nih.gov
Another one-pot strategy involves the Hofmann rearrangement of amides in the presence of N-bromoacetamide and a base to produce carbamates in high yields. organic-chemistry.org
Specialized Synthetic Transformations Involving this compound
While this compound can be synthesized through various routes, its utility extends to being a key reactant in specialized chemical transformations. This section explores its role in the preparation of other complex molecules.
Preparation of N-Substituted Carbamates from Amides
The direct use of this compound for the preparation of N-substituted carbamates via a transcarbamation reaction with amides is not a widely documented synthetic methodology in the reviewed scientific literature. This type of transformation, where the dimethylcarbamoyl group would be transferred from the m-cresol oxygen to a nitrogen atom of an amide, represents a challenging chemical step.
Typically, the synthesis of N-substituted carbamates from amides is achieved through other routes, such as the Hofmann rearrangement. For instance, amides can be converted to N-substituted methyl carbamates by first reacting them with a halogenating agent like trichloroisocyanuric acid to form an N-chloroamide intermediate. This intermediate then undergoes rearrangement in the presence of a nucleophile like sodium methoxide (B1231860) to yield the target carbamate.
While aryl carbamates are known to participate in various reactions, their role as a direct carbamoylating agent for amides is not prominent. Research into nickel-catalyzed reactions has shown that aryl carbamates can undergo amination, where the carbamate group is replaced by an amine, effectively forming a C-N bond. nih.gov However, this does not result in a new N-substituted carbamate but rather an aminated arene.
Synthesis of Metal-Carbamato Complexes
Metal-carbamato complexes are a class of coordination compounds containing one or more carbamato ligands (R₂NCO₂⁻). vulcanchem.com These complexes are significant in various catalytic processes, including the chemical fixation of carbon dioxide. vulcanchem.com The synthesis of these complexes can be achieved through several general routes, where a carbamato ligand is incorporated into a metal's coordination sphere.
The primary methods for synthesizing metal-carbamato complexes include:
Carbon Dioxide Insertion: The most common method involves the direct reaction of carbon dioxide with a metal-amide bond (M-NR₂). nih.gov This insertion of CO₂ generates the carbamato ligand in situ.
Ligand Substitution: A metal salt (e.g., a metal chloride) can be reacted with a pre-formed carbamate salt, leading to the substitution of the original anion with the carbamato ligand. nih.gov
Reaction of CO₂ and an Amine with a Metal Precursor: Gaseous CO₂ can be bubbled through a solution containing a secondary amine and a suitable metal precursor, such as a metal chloride or oxide. vulcanchem.comresearchgate.net This in situ generation of the carbamate anion is a versatile method for producing a variety of metal-carbamato complexes. researchgate.net
While direct examples of synthesizing metal complexes using this compound as the starting ligand source are not prevalent in the literature, it is chemically plausible. The compound could theoretically serve as a precursor where the this compound ligand coordinates to a metal center. However, the more established route involves the reaction of a metal center with carbon dioxide and a secondary amine, such as dimethylamine (B145610), which would form a dimethylcarbamato ligand. vulcanchem.comresearchgate.net
For instance, the synthesis of dysprosium-carbamato complexes has been demonstrated by reacting gaseous CO₂ with N,N-diisopropylamine and a dysprosium chloride precursor. researchgate.net This general principle can be applied to a wide range of metals across the periodic table to form both homoleptic (containing only carbamato ligands) and heteroleptic (containing a mix of ligands) complexes. nih.govvulcanchem.com The stability and reactivity of these complexes are subjects of ongoing research, particularly for applications in catalysis and materials science. nih.gov
Below is a table summarizing general conditions for the synthesis of metal-carbamato complexes based on the reaction of CO₂ and an amine with a metal precursor.
| Metal Precursor Example | Amine | Solvent | Outcome |
| DyCl₃(DME)₂ | N,N-diisopropylamine | Toluene (B28343) | Tetrametallic Dysprosium-Carbamato Complex researchgate.net |
| CuCl₂ | Diethylamine | Not Specified | Cu₂(O₂CNEt₂)₄·2NHEt₂ nih.gov |
| ZrCl₄ | Diethylamine | Not Specified | Zr(O₂CNEt₂)₄ nih.gov |
| Elemental Metal (e.g., Zn) | R₂NH | Not Specified | Homoleptic Metal Carbamato Complex nih.gov |
Chemical Reactivity and Transformation Mechanisms of M Tolyl Dimethylcarbamate
Directed Metalation Group (DMG) Chemistry in Aromatic Functionalization
The carbamate (B1207046) group in m-tolyl dimethylcarbamate (B8479999) is a powerful directed metalation group (DMG), facilitating the selective deprotonation of the aromatic ring at the ortho position. This strategy, known as directed ortho-metalation (DoM), provides a reliable method for introducing a wide range of electrophiles adjacent to the carbamate functionality. nih.govacs.org
Regioselective Ortho-Metalation Directed by the Carbamate Group
The DoM process involves the treatment of an aryl carbamate with a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, at low temperatures. nih.govacs.org The heteroatom of the carbamate group coordinates to the lithium cation, positioning the base for deprotonation at the sterically accessible ortho C-H bond. nih.govwikipedia.org This results in the formation of a stable ortho-lithiated intermediate. nih.govacs.org Subsequent quenching with an electrophile introduces a new substituent exclusively at the ortho position. nih.govwikipedia.org The N,N-diethyl-O-carbamate has been identified as a particularly effective DMG for achieving high regioselectivity in the synthesis of ortho-substituted phenol (B47542) derivatives. nih.govacs.org
In the case of m-tolyl dimethylcarbamate, the directing effect of the carbamate group can be influenced by the presence of the methyl group. Studies on isomeric tolyl carbamates have shown that metalation of the 3-methyl isomer leads to functionalization at the less hindered C-2 position. unilag.edu.ng Conversely, the 4-methyl derivative undergoes clean metalation and subsequent reaction at the ortho position to the carbamate. unilag.edu.ng The unique behavior of the 2-methyl isomer can lead to a mixture of ortho and lateral (benzylic) metalation products, depending on the base and reaction conditions used. unilag.edu.ng
The stability of the ortho-lithiated intermediate is crucial for the success of the DoM reaction. While N,N-diethylcarbamates form intermediates that are stable at -78°C, N,N-dimethylcarbamate-derived intermediates can be less stable and may undergo rearrangement even at this low temperature. uwindsor.ca This rearrangement, known as the anionic ortho-Fries (AoF) rearrangement, results in the formation of salicylamide (B354443) derivatives. unilag.edu.nguwindsor.ca
Mechanistic Insights into Directed C-H Activation
The mechanism of directed ortho-lithiation has been the subject of considerable investigation. A widely accepted model is the complex-induced proximity effect (CIPE), where the organolithium reagent first coordinates to the heteroatom of the DMG. unilag.edu.ng This pre-complexation brings the base into close proximity to the ortho C-H bond, facilitating its deprotonation. nih.govacs.org
Theoretical studies, including ab initio calculations, support the necessity of a pre-complexation step for ortho-lithiation to occur. nih.gov However, alternative mechanistic proposals exist. For instance, studies involving lithium diisopropylamide (LDA) suggest that autocatalysis may play a role, where the product of the metalation reaction accelerates the rate of further metalation. nih.gov This is proposed to occur through the formation of mixed-aggregate intermediates. nih.gov
In some cases, particularly with certain substrates and bases, a benzyne (B1209423) intermediate can be formed through a competitive elimination reaction. nih.gov The choice of base and solvent can significantly influence the reaction pathway, determining whether DoM, AoF rearrangement, or other side reactions predominate. nih.govresearchgate.net
Transition Metal-Catalyzed Coupling Reactions
Beyond its utility in DoM chemistry, this compound also participates in various transition metal-catalyzed coupling reactions. These transformations leverage the carbamate group as a leaving group or a directing group to forge new carbon-carbon and carbon-heteroatom bonds.
Rhodium(III)-Catalyzed Oxidative Heck Coupling Reactions
Rhodium(III) complexes have proven to be effective catalysts for the ortho-C–H bond alkenylation of aryl carbamates in what is known as an oxidative Heck coupling reaction. snnu.edu.cn This reaction typically involves the coupling of the aryl carbamate with an alkene in the presence of a Rh(III) catalyst and an oxidant. snnu.edu.cnnih.gov The carbamate group directs the C-H activation to the ortho position, leading to the formation of a rhodacycle intermediate. snnu.edu.cn This intermediate then reacts with the alkene, and subsequent reductive elimination affords the ortho-alkenylated product. snnu.edu.cn
Table 1: Rhodium-Catalyzed Oxidative Coupling of Aryl O-Methyl Oximes with Alkenes nih.gov
| Entry | Aryl O-Methyl Oxime | Alkene | Product | Yield (%) |
| 1 | 4-MeC6H4C(Me)=NOMe | 1-Hexene | 4-Me-2-(hex-1-en-1-yl)C6H3C(Me)=NOMe | 75 |
| 2 | 4-EtC6H4C(Me)=NOMe | 1-Hexene | 4-Et-2-(hex-1-en-1-yl)C6H3C(Me)=NOMe | 72 |
| 3 | 4-t-BuC6H4C(Me)=NOMe | 1-Hexene | 4-t-Bu-2-(hex-1-en-1-yl)C6H3C(Me)=NOMe | 68 |
| 4 | 3-MeC6H4C(Me)=NOMe | 1-Hexene | 3-Me-2-(hex-1-en-1-yl)C6H3C(Me)=NOMe | 78 |
| 5 | 4-FC6H4C(Me)=NOMe | 1-Hexene | 4-F-2-(hex-1-en-1-yl)C6H3C(Me)=NOMe | 65 |
| 6 | 4-ClC6H4C(Me)=NOMe | 1-Hexene | 4-Cl-2-(hex-1-en-1-yl)C6H3C(Me)=NOMe | 60 |
| 7 | 4-BrC6H4C(Me)=NOMe | 1-Hexene | 4-Br-2-(hex-1-en-1-yl)C6H3C(Me)=NOMe | 55 |
Reaction Conditions: Oxime (1 equiv), alkene (3 equiv), [Cp*RhCl2]2 (5 mol %), AgSbF6 (20 mol %), Cu(OAc)2 (2.1 equiv), and THF (0.1 M) in a sealed vial for 20 h at 75 °C. Isolated yields after purification by chromatography are reported. nih.gov
The mechanism of rhodium-catalyzed C-H activation has been extensively studied, with several possible pathways proposed, including oxidative addition, σ-bond metathesis, and concerted metalation-deprotonation (CMD). nih.govmt.com For Rh(III)-catalyzed reactions, the CMD mechanism is often favored. nih.gov In this pathway, the C-H bond cleavage and the formation of the Rh-C bond occur in a single, concerted step, often assisted by a carboxylate or other basic ligand. scispace.com
Computational studies using density functional theory (DFT) have provided significant insights into these mechanisms. nih.govrsc.org These studies have helped to elucidate the role of the directing group, the nature of the active catalytic species, and the factors that control the regioselectivity and reactivity of the C-H activation step. nih.govnih.gov For instance, in some Rh(III)-catalyzed reactions, a Rh(III)/Rh(V) catalytic cycle has been proposed, while in others, a Rh(I)/Rh(III) cycle is operative. nih.gov The specific mechanism can depend on the ligands, the oxidant, and the substrate. nsf.govamazonaws.com
Nickel-Catalyzed α-Arylation of Esters and Amides with Aryl Carbamates
Nickel catalysts have emerged as powerful tools for the cross-coupling of aryl carbamates with a variety of nucleophiles, including the enolates of esters and amides. issuu.comnih.govnih.gov In these reactions, the C-O bond of the carbamate is cleaved, and a new C-C bond is formed. issuu.comnih.gov This provides a valuable alternative to traditional cross-coupling methods that often rely on aryl halides or triflates. nih.gov
A notable example is the nickel-catalyzed α-arylation of esters and amides, where aryl carbamates serve as the arylating agent. rsc.orgrsc.org This reaction typically employs a Ni(0) catalyst, often generated in situ, in the presence of a suitable ligand and a base. rsc.orgrsc.org The methodology has been shown to be applicable to a range of ester and amide substrates, as well as various aryl carbamates. rsc.orgrsc.org For instance, the coupling of this compound with an ester can afford the corresponding α-aryl ester, although yields may be modest compared to more reactive naphthyl carbamates. rsc.org
Table 2: Nickel-Catalyzed α-Arylation of Esters with O-Arylcarbamates rsc.org
| Entry | Ester | O-Arylcarbamate | Product | Yield (%) |
| 1 | p-MeOC6H4CH2CO2Et | Naphthalen-2-yl dimethylcarbamate | p-MeOC6H4CH(Ar)CO2Et | 85 |
| 2 | o-FC6H4CH2CO2Et | Naphthalen-2-yl dimethylcarbamate | o-FC6H4CH(Ar)CO2Et | 72 |
| 3 | o-CF3C6H4CH2CO2Et | Naphthalen-2-yl dimethylcarbamate | o-CF3C6H4CH(Ar)CO2Et | 68 |
| 4 | PhCH2CO2Et | Naphthalen-2-yl dimethylcarbamate | PhCH(Ar)CO2Et | 55 |
| 5 | PhCH2CO2Et | This compound | PhCH(m-tolyl)CO2Et | 27 |
Conditions: Ester (0.60 mmol), carbamate (0.3 mmol), Ni(cod)2 (0.03 mmol), dcypt (0.06 mmol), K3PO4 (0.45 mmol), toluene (B28343) (1.2 mL), 150 °C, 24 h. Ar = Naphthalen-2-yl in entries 1-4. rsc.org
The catalytic cycle for this transformation is generally believed to involve the oxidative addition of the Ni(0) species to the C-O bond of the aryl carbamate to form a Ni(II) intermediate. rsc.org This is followed by transmetalation with the enolate of the ester or amide and subsequent reductive elimination to afford the α-arylated product and regenerate the Ni(0) catalyst. issuu.comrsc.org Computational studies have suggested that reductive elimination is often the rate-determining step in these reactions. rsc.org
Substrate Scope and Reaction Efficiency
The carbamate moiety of this compound is a versatile functional group that participates in various chemical transformations, notably in metal-catalyzed cross-coupling and directed functionalization reactions. The O-carbamate group is recognized as one of the most powerful directed metalation groups (DMGs) in directed ortho-metalation (DoM) chemistry. rsc.orgresearchgate.net This process involves the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles. researchgate.net This methodology provides a route to highly substituted aromatic compounds. researchgate.net
The reactivity of this compound has been demonstrated in palladium-catalyzed C-H activation reactions. For instance, in a palladium-catalyzed ortho C-H iodination reaction using a cyclic hypervalent iodine reagent (I-OMe), this compound was successfully converted to its iodinated derivative. The reaction, carried out at room temperature in a mixture of 2,2,2-trifluoroethanol (B45653) (TFEA) and 1,2-dichloroethane (B1671644) (DCE), afforded the product in a 66% yield. rsc.org
Additionally, this compound has been utilized as an arylating agent in nickel-catalyzed cross-coupling reactions. In a reaction with the oxindole (B195798) derivative 1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one, using a nickel catalyst system, the corresponding α-arylated product was formed, albeit in a modest yield of 27%. uwindsor.ca
The efficiency of these reactions is influenced by several factors, including the choice of catalyst, base, solvent, and the nature of the coupling partners. The carbamate group's strong directing ability is crucial for the regioselectivity observed in DoM reactions. rsc.orgacs.org However, in some cross-coupling reactions, aryl carbamates have shown lower reactivity compared to other arylating agents like aryl iodides. rsc.org
Below is a table summarizing the reaction efficiency of this compound in specific transformations.
| Reaction Type | Catalyst/Reagents | Substrate | Product | Yield (%) | Reference |
| Pd-catalyzed ortho-C-H Iodination | Pd(OAc)₂, I-OMe, TFEA/DCE | This compound | 2-Iodo-3-methylphenyl dimethylcarbamate | 66 | rsc.org |
| Ni-catalyzed α-Arylation | Ni(cod)₂, dcypt, K₃PO₄ | 1-Methyl-3-phenyl-1,3-dihydro-2H-indol-2-one | 1-Methyl-3-phenyl-3-(m-tolyl)-1,3-dihydro-2H-indol-2-one | 27 | uwindsor.ca |
Photochemical Transformation Pathways
Solution Photochemistry of Related Carbamates
The photochemical behavior of carbamates, particularly aryl carbamates, has been the subject of various studies, as many of these compounds absorb solar radiation. acs.org The primary photochemical processes observed for O-aryl carbamates upon irradiation in solution are the photo-Fries rearrangement and fragmentation via cleavage of the ester or amide bond. researchgate.netresearchgate.net
The photo-Fries reaction involves the homolytic cleavage of the aryl-oxygen bond, generating a radical pair (an aryloxy radical and a carbamoyl (B1232498) radical) within a solvent cage. This pair can then recombine to form ortho- and para-aminobenzoates. google.com Alternatively, the radicals can escape the solvent cage and react with the solvent, leading to fragmentation products such as the corresponding phenol and aniline (B41778). google.com For example, the irradiation of ethyl N-phenylcarbamate leads to the formation of ethyl o-aminobenzoate, ethyl p-aminobenzoate, and aniline. google.com
Studies on the insecticide Matacil (4-dimethylamino-m-tolyl N-methylcarbamate), a compound structurally similar to this compound, have confirmed its decomposition upon exposure to UV light. nih.govuni-regensburg.deontosight.ai The photodecomposition of another related compound, Sevin (1-naphthyl-N-methyl carbamate), in solution yields major products such as α-naphthol and naphthalene. acs.org The photolysis of carbaryl (B1668338) (1-naphthyl-N-methyl carbamate) in aqueous solution has been shown to produce various naphthoquinones.
The specific pathway followed—rearrangement or fragmentation—and the distribution of products can be influenced by factors such as the solvent, the presence of oxygen, and the specific substituents on the aromatic ring and the nitrogen atom. acs.orggoogle.com
Investigation of Photodegradation Products and Mechanisms
While specific studies on the photodegradation of this compound are not extensively documented, the mechanisms observed for structurally related aryl carbamates provide a strong basis for predicting its photochemical fate. The primary mechanism expected upon UV irradiation is the homolytic cleavage of the O-C(O) bond, a process known as the photo-Fries reaction. researchgate.netresearchgate.net
This cleavage would generate a m-cresoxy radical and a dimethylcarbamoyl radical.
Photo-Fries Rearrangement: The radical pair, held within the solvent cage, can recombine at the ortho and para positions of the phenolic ring relative to the hydroxyl group. This would lead to the formation of 2-hydroxy-3-methyl-N,N-dimethylbenzamide and 4-hydroxy-5-methyl-N,N-dimethylbenzamide.
Fragmentation: If the radicals escape the solvent cage, they can abstract hydrogen atoms from the solvent or undergo other reactions. The m-cresoxy radical would form m-cresol (B1676322). The dimethylcarbamoyl radical could lead to the formation of dimethylamine (B145610).
The presence of a methyl group on the aromatic ring and two methyl groups on the nitrogen may influence the quantum yield and the ratio of rearrangement to fragmentation products. For instance, studies on other N-aryl carbamates have shown that N-substitution can affect the degradation rate. researchgate.net The photolysis of N-aryl O-aryl carbamates in aqueous acetonitrile (B52724) can lead to phenols through the trapping of an intermediate radical cation by water. researchgate.netresearchgate.net Based on the photolysis of carbaryl, which yields quinone-type products, it is also conceivable that oxidation of the aromatic ring could occur during the photodegradation of this compound, leading to more complex products.
Hydrolytic Degradation Mechanisms and Stability
The hydrolytic stability of the carbamate linkage is a critical factor in its environmental persistence and chemical behavior. Generally, carbamates are susceptible to hydrolysis, which can be catalyzed by acid or, more commonly, by base. The rate and mechanism of hydrolysis are highly dependent on the pH of the solution and the substitution pattern of the carbamate. researchgate.net
N,N-disubstituted carbamates, such as this compound, are known to be significantly more stable towards hydrolysis compared to their N-monosubstituted counterparts. researchgate.net Studies on various aryl carbamates have shown that they are generally stable in acidic conditions (pH 1-4) but degrade in neutral and alkaline solutions. rsc.orguwindsor.ca The hydrolysis of aryl carbamates in alkaline solution typically proceeds through two main competing mechanisms: a bimolecular acyl-oxygen cleavage (BAC2) mechanism or a unimolecular elimination-addition (E1cB) mechanism. rsc.orgresearchgate.net
The BAC2 mechanism involves a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate, forming a tetrahedral intermediate which then breaks down to yield the corresponding phenol (m-cresol) and dimethylcarbamic acid, with the latter decomposing to dimethylamine and carbon dioxide. uwindsor.ca The E1cB mechanism is more common for carbamates with an acidic N-H proton and a good leaving group, and is therefore less relevant for N,N-disubstituted carbamates like this compound.
Factors Influencing Hydrolysis Rates
Several factors significantly influence the rate of hydrolytic degradation of aryl carbamates.
pH: The hydrolysis of carbamates is strongly pH-dependent. The rate of degradation increases significantly as the pH becomes more alkaline. This is due to the increased concentration of the hydroxide ion, which acts as the nucleophile in the base-catalyzed hydrolysis mechanism. For many carbamates, the hydrolysis follows pseudo-first-order kinetics, with the rate constant increasing with hydroxyl ion concentration. rsc.org
Substituents on the Aryl Ring: The electronic nature of substituents on the O-aryl ring has a pronounced effect on the hydrolysis rate. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. rsc.org Conversely, electron-donating groups, such as the methyl group in this compound, are expected to decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon, thereby enhancing the compound's stability compared to unsubstituted phenyl dimethylcarbamate. rsc.org
N-Substitution: As previously mentioned, the degree of substitution on the nitrogen atom is crucial. N,N-disubstituted carbamates are markedly more stable than N-monosubstituted or unsubstituted carbamates. researchgate.net The absence of an acidic proton on the nitrogen of this compound precludes the E1cB mechanism, contributing to its greater stability. researchgate.net
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
Catalysis: The hydrolysis can be catalyzed by other species present in the solution, such as certain metal ions which can coordinate to the carbamate and facilitate its breakdown.
Below is a table summarizing the influence of these factors on carbamate hydrolysis.
| Factor | Influence on Hydrolysis Rate | Mechanism/Reason | Reference |
| pH | Increases with increasing pH (alkaline conditions) | Higher concentration of nucleophilic OH⁻ ions for BAC2 attack. | |
| Aryl Substituents | Electron-withdrawing groups increase rate; Electron-donating groups decrease rate. | Alters the electrophilicity of the carbonyl carbon. | rsc.org |
| N-Substitution | N,N-disubstituted are more stable than N-monosubstituted. | Precludes E1cB mechanism; steric and electronic effects. | researchgate.net |
| Temperature | Increases with increasing temperature. | Provides activation energy for the reaction. |
Advanced Analytical Characterization Techniques in Carbamate Chemistry
Spectroscopic Analysis Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Substituent Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For M-Tolyl dimethylcarbamate (B8479999), both ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation.
In ¹H NMR, the chemical shifts of the aromatic protons on the m-tolyl group would be influenced by the electron-donating methyl group and the electron-withdrawing carbamate (B1207046) functionality. The protons ortho and para to the methyl group would be expected to appear at a slightly lower chemical shift (more shielded) compared to those meta to it. The dimethylamino protons would likely appear as a singlet, and the methyl protons of the tolyl group would also produce a singlet.
In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms provide a detailed map of the carbon skeleton. The carbonyl carbon of the carbamate group is typically observed in the downfield region of the spectrum. The aromatic carbons would exhibit distinct signals influenced by the positions of the methyl and carbamate groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for M-Tolyl dimethylcarbamate (Note: These are predicted values based on general principles and data for analogous compounds, as specific experimental data for this compound is not readily available in the searched literature.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.3 | 120 - 140 |
| N(CH₃)₂ | ~3.0 | ~37 |
| Ar-CH₃ | ~2.3 | ~21 |
| C=O | - | ~155 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure. A strong absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the carbamate group. Additionally, the spectrum would show characteristic peaks for aromatic C-H stretching vibrations typically above 3000 cm⁻¹, and C-H stretching of the methyl groups just below 3000 cm⁻¹. The C-N stretching vibration of the dimethylamino group would also be present.
Table 2: Characteristic Infrared Absorption Bands for this compound (Note: These are expected absorption ranges based on the functional groups present.)
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Carbonyl (C=O) Stretch | 1700 - 1725 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.
The fragmentation of this compound under electron ionization (EI) would likely involve several key pathways. A common fragmentation for carbamates is the cleavage of the C-O bond, leading to the formation of a tolyl radical and a dimethylcarbamoyl cation, or a tolyloxy cation and a dimethylaminocarbonyl radical. Another expected fragmentation is the loss of the dimethylamino group. The analysis of these fragment ions allows for the reconstruction of the molecular structure and provides definitive confirmation of the compound's identity.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound (Note: m/z values are based on expected fragmentation patterns.)
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | [C₁₀H₁₃NO₂]⁺ | 179 |
| [M - N(CH₃)₂]⁺ | [C₈H₇O₂]⁺ | 135 |
| [C₇H₇O]⁺ | Toloxy cation | 107 |
| [CON(CH₃)₂]⁺ | Dimethylcarbamoyl cation | 72 |
Chromatographic Separation Techniques for Purity and Analysis
Chromatographic methods are essential for separating this compound from any impurities and for quantifying its purity. The choice of chromatographic technique depends on the volatility and polarity of the compound.
Gas Chromatography (GC) for Volatile Carbamates
Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given that many carbamates can be analyzed by GC, it is a plausible method for this compound. The retention time in GC is a characteristic property of a compound under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for its identification. Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification.
To develop a GC method, a capillary column with a non-polar or medium-polarity stationary phase would likely be chosen. The injector and detector temperatures, as well as the oven temperature program, would need to be optimized to achieve good peak shape and resolution from any potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of organic compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, a reversed-phase HPLC method would be appropriate.
In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. The composition of the mobile phase can be adjusted to achieve optimal separation. Detection is commonly performed using a UV detector, as the aromatic ring in this compound will absorb UV light. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 4: Illustrative HPLC Method Parameters for this compound Purity Analysis (Note: These are hypothetical parameters and would require experimental optimization.)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Other Advanced Characterization Modalities
Beyond the foundational techniques of NMR, mass spectrometry, and X-ray crystallography, a deeper understanding of the physicochemical properties of carbamates like this compound can be achieved through other advanced methods. These include thermal analysis techniques, which probe the material's response to heat, and vibrational spectroscopy, which investigates the molecular vibrations. Such analyses are crucial for understanding the stability, purity, and molecular structure of the compound.
Thermal Analysis (TGA/DSC)
Thermal analysis methods, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and phase transition behavior of carbamates.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. This provides information on phase transitions such as melting, crystallization, and glass transitions. mdpi.com For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The enthalpy of fusion, calculated from the peak area, provides insight into the crystal lattice energy. DSC can also detect polymorphism, where different crystalline forms would exhibit distinct melting points and enthalpies.
The table below outlines the typical information obtained from thermal analysis of carbamates, based on general principles and data for related compounds.
| Analytical Technique | Parameter Measured | Typical Information Gained for Carbamates | Expected Observations for this compound |
| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Onset of decomposition, multi-step degradation profiles, thermal stability limits. | Stepwise mass loss corresponding to the scission of the carbamate group and subsequent decomposition of the tolyl ring. |
| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting point (Tm), enthalpy of fusion (ΔHfus), crystallization temperature (Tc), detection of polymorphs. | A sharp endothermic peak at the melting point, providing data on purity and crystalline structure. |
Vibrational Spectroscopy (IR/Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are highly sensitive to the specific chemical bonds and functional groups present, providing a molecular "fingerprint".
Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify functional groups based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be dominated by several key vibrational modes. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the carbamate group, typically appearing in the range of 1700-1730 cm⁻¹. Other significant absorptions include C-N stretching, C-O stretching, aromatic C=C stretching, and C-H stretching vibrations from the methyl and aromatic groups.
While a specific spectrum for this compound is not published, the spectrum of the structurally similar Phenyl-n,n-dimethyl carbamate provides a relevant reference for characteristic peak assignments. nist.govnist.gov
Interactive Data Table: Characteristic IR Absorption Frequencies for a Related Aryl Dimethylcarbamate
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| C=O Stretch | Carbamate Carbonyl | ~1725 | Strong, Sharp |
| C-H Stretch (Aromatic) | Aryl C-H | ~3000-3100 | Medium |
| C-H Stretch (Aliphatic) | Methyl C-H | ~2850-2960 | Medium-Strong |
| C=C Stretch | Aromatic Ring | ~1450-1600 | Medium, Multiple Bands |
| C-O Stretch | Ester Linkage | ~1200-1300 | Strong |
| C-N Stretch | Carbamate Nitrogen | ~1100-1200 | Medium-Strong |
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring and the C-C skeletal framework. mdpi.com While IR spectroscopy is strong for polar groups like C=O, Raman can provide clearer information on the phenyl ring modes and the methyl group deformations. The combination of both IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational structure. nih.gov
Theoretical and Computational Chemistry Studies of M Tolyl Dimethylcarbamate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of m-tolyl dimethylcarbamate (B8479999) at the electronic level. These methods provide a framework for analyzing its structure and predicting its chemical behavior.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to study the reaction mechanisms of organic compounds, including carbamates. mdpi.comresearchgate.netrsc.org DFT calculations can elucidate complex reaction pathways, identify transition states, and determine the energies of intermediates and products. researchgate.netosti.govresearchgate.net For instance, in the study of related carbamate (B1207046) systems, DFT has been employed to model reaction coordinates and energy profiles, providing a detailed picture of the chemical transformations. osti.govmdpi.com Although specific DFT studies exclusively on the reaction mechanisms of m-tolyl dimethylcarbamate are not prevalent in the provided search results, the principles and methodologies are directly applicable.
Researchers utilize various functionals within DFT, such as B3LYP and M06-2X, to accurately model different types of chemical reactions. researchgate.netrsc.orgcolostate.eduacs.orgnih.gov The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental data. researchgate.netcolostate.eduacs.orgnih.gov For example, studies on other organic reactions have shown that DFT can successfully predict reaction yields and regioselectivity by calculating the energies of different possible pathways. mdpi.com These computational approaches could be used to investigate reactions involving this compound, such as hydrolysis, oxidation, or its interaction with biological targets.
Frontier Molecular Orbital Analysis in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies and shapes of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net
For this compound, FMO analysis can provide valuable information about its reactivity. The HOMO would indicate the regions most susceptible to electrophilic attack, likely the tolyl ring and the nitrogen atom, while the LUMO would highlight the areas prone to nucleophilic attack, such as the carbonyl carbon. nih.govresearchgate.net The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and reactivity. epstem.net A smaller HOMO-LUMO gap generally suggests higher reactivity. epstem.net
Computational studies on related m-tolyl derivatives have utilized FMO analysis to correlate electronic properties with toxicological activity. nih.govresearchgate.net Such an approach could be extended to this compound to predict its behavior in various chemical environments. The introduction of substituent groups, like the dimethylamino and tolyl groups, significantly influences the energy levels of the frontier orbitals. rsc.org
Conformational Analysis and Stereodynamic Investigations
The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its interactions with other molecules. Conformational analysis and stereodynamic investigations provide insights into the molecule's flexibility and the energy barriers associated with different spatial arrangements. iupac.org
Rotational Barriers in Carbamate Systems
The C-N bond in carbamates possesses a partial double bond character due to resonance, leading to hindered rotation and the existence of distinct rotamers (syn and anti). nd.edu The energy barrier to this rotation is a key parameter that influences the conformational dynamics of the molecule. colostate.edu
Experimental techniques like dynamic NMR spectroscopy, combined with computational methods, have been used to determine the rotational barriers in various carbamate systems. colostate.eduacs.orgnih.govnd.edu For N-alkylcarbamates, the rotational barrier is typically around 16 kcal/mol. nd.edunih.gov However, the nature of the substituents on the nitrogen and oxygen atoms can significantly affect this barrier. For example, in N-phenylcarbamates, the barrier is lowered to 12.5 kcal/mol. nd.edunih.gov Theoretical calculations have shown that electron-withdrawing groups on the nitrogen atom can decrease the rotational barrier by increasing the single bond character of the C-N bond. nd.edunih.gov
While specific data for this compound is not available in the search results, the general trends observed in other carbamates suggest that the tolyl group would influence the rotational barrier. DFT calculations are a common tool for computing these rotational energy barriers. colostate.edu
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational landscapes. tandfonline.comnih.gov By simulating the motion of atoms and molecules over time, MD can explore the different conformations accessible to a molecule and the transitions between them. nih.govacs.orguregina.ca
For carbamate systems, MD simulations can be used to investigate their conformational flexibility, the influence of solvent on their structure, and their interactions with other molecules. acs.orgnih.govbohrium.com For instance, MD simulations have been employed to study the interactions of carbamate-based inhibitors with enzymes, providing insights into their binding modes and the conformational changes that occur upon binding. tandfonline.com These simulations can also be used to calculate thermodynamic properties, such as the relative free energies of different conformations. While specific MD studies on this compound were not found, this methodology is well-suited to explore its conformational space and dynamic behavior in various environments.
Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Behavior
Derivation of Molecular Descriptors for Chemical Properties
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models rely on molecular descriptors to correlate the structure of a compound with its properties or activities. For carbamates, including this compound, a variety of descriptors are calculated to build these predictive models. researchgate.netiieta.org These descriptors fall into several categories: physicochemical, structural, quantum-chemical, and topological. nih.goviau.ir
A common approach involves using Density Functional Theory (DFT) to calculate quantum-chemical descriptors. nih.gov For a large set of 178 carbamate derivatives, descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, ionization potential, electron affinity, chemical potential, hardness, and electrophilicity were calculated to develop a model for toxicity prediction. nih.gov Hirshfeld charges, particularly on the carbonyl carbon of the carbamate group, are also used as a local descriptor of reactivity. nih.gov
Other important descriptors can be generated using various software tools. These include:
1D and 2D Descriptors: These encompass physicochemical properties like molecular weight (MW), the octanol-water partition coefficient (logP), and aqueous solubility (logS), as well as counts of specific structural features. nih.govsci-hub.se
Topological Descriptors: These indices are derived from the 2D representation of the molecule and describe its size, shape, and branching. iau.ir
3D-MoRSE Descriptors: These descriptors encode 3D information from the molecular structure. iau.ir
The table below provides an example of the types of molecular descriptors that are derived for use in QSPR/QSAR models for carbamates.
| Descriptor Category | Example Descriptors | Significance |
| Quantum-Chemical | HOMO/LUMO Energies, Chemical Potential (μ), Hardness (η), Electrophilicity (ω) | Describe electronic structure and reactivity. nih.gov |
| Physicochemical | Molecular Weight (MW), logP (octanol-water partition coefficient), logS (aqueous solubility) | Relate to the compound's distribution and fate in different environments. nih.govsci-hub.se |
| Structural/Topological | Number of Rotatable Bonds, Hydrogen Bond Donors/Acceptors, Connectivity Indices | Quantify aspects of molecular size, flexibility, and potential for intermolecular interactions. iau.irakjournals.com |
| Local Reactivity | Hirshfeld Charge on Carbonyl Carbon (qC) | Indicates the electrophilic character of the reaction center in the carbamate group. nih.gov |
Prediction of Reactivity and Stability Parameters
QSPR models are developed to predict various parameters related to the reactivity and stability of compounds like this compound. These models establish a mathematical relationship between the molecular descriptors (discussed in 5.4.1) and an observed property. conicet.gov.ar
For instance, a QSTR (Quantitative Structure-Toxicity Relationship) model developed for 178 carbamates successfully predicted their toxicity. nih.gov This model used a combination of physicochemical, structural, and quantum molecular descriptors and was validated statistically, showing a determination coefficient (R²) of 0.6584. researchgate.netnih.gov Such models can be used to predict the biological activity of new or untested carbamates. researchgate.net
Similarly, QSPR models have been used to predict key environmental properties like the Henry's Law constant, which is important for understanding the partitioning of a pesticide between water and air. iieta.org By using a genetic algorithm to select the most relevant molecular descriptors from a large pool, a robust model was created for a set of pesticides including carbamates. iieta.org
The predictive power of these models is assessed using statistical metrics. Key parameters include:
R² (Coefficient of Determination): Indicates how well the model fits the training data.
Q² (Cross-validated R²): Often determined through a leave-one-out (LOO) procedure, it measures the model's predictive ability for new data. researchgate.net
These computational models provide a rapid and cost-effective means to estimate the properties of chemical compounds, guiding further experimental work and assessing potential environmental impact or biological activity. sci-hub.se
Applications of M Tolyl Dimethylcarbamate in Organic and Materials Chemistry
Role as a Key Intermediate in Complex Chemical Synthesis
The true value of m-tolyl dimethylcarbamate (B8479999) in synthetic chemistry lies in its function as a sophisticated building block. The carbamate (B1207046) moiety is not merely a passive functional group; it is a powerful tool for activating and controlling reactions on the aromatic ring, enabling the construction of intricate molecular architectures that would be challenging to access through other means.
A primary application of m-tolyl dimethylcarbamate is as a precursor in the controlled synthesis of substituted aromatic molecules. This capability is rooted in the function of the aryl O-carbamate group as one of the most powerful directed metalation groups (DMGs) in organic synthesis. nih.gov The concept of directed ortho metalation (DoM) involves the temporary coordination of an organometallic base (typically an alkyllithium) to the heteroatom-containing DMG. This brings the base into close proximity to a specific C-H bond on the aromatic ring (the ortho position), facilitating its deprotonation to form a lithiated species. nih.govwiley.com This intermediate can then react with a wide variety of electrophiles to install a new functional group with high regioselectivity. nih.gov
The N,N-disubstituted carbamate group, such as the dimethylcarbamate in this compound, is exceptionally effective in this role. nih.govnih.gov It allows for the precise functionalization of the aromatic ring at positions that might be inaccessible through classical electrophilic aromatic substitution, which is governed by the inherent electronic properties of the methyl and carbamate substituents. For instance, the DoM strategy using an O-carbamate DMG has been shown to be highly effective for the regioselective assembly of ortho-substituted phenol (B47542) derivatives. nih.gov
The ability to selectively introduce functional groups via directed metalation makes this compound a valuable building block for multifunctional compounds. By controlling the sequence of metalation and electrophilic quench, chemists can construct molecules with diverse chemical properties and potential applications. Research has demonstrated the transformation of an o-methylated carbamate into a benzofuranone, a heterocyclic scaffold present in many biologically active compounds. nih.gov This transformation highlights how the carbamate group can direct the initial bond formation, leading to the assembly of more complex and rigid structures.
Furthermore, the carbamate moiety itself is a feature in many pharmacologically active molecules, known to participate in crucial biological interactions. wiley.comCurrent time information in Bangalore, IN. While not starting from this compound, research into neuroprotective agents has involved the synthesis of multifunctional compounds that incorporate a dimethylcarbamate group to impart specific activities like cholinesterase inhibition. molaid.com This underscores the value of the carbamate structure as a component in the design of complex, bioactive molecules. The synthetic flexibility offered by this compound provides a pathway to such compounds through controlled, stepwise functionalization.
Contributions to Catalysis and Reagent Development
Beyond its role as a foundational building block, this compound is an important substrate in the development and study of new catalytic reactions, particularly those mediated by transition metals. These processes are at the heart of modern synthetic chemistry, offering efficient and selective ways to form chemical bonds.
This compound has proven to be a valuable substrate for investigating and optimizing transition metal-catalyzed C-H activation reactions. The carbamate group can act as a "weak coordination" directing group, guiding a metal catalyst to a specific C-H bond on the aromatic ring to facilitate its functionalization. researchgate.net
A notable example is its use in palladium-catalyzed reactions. A study detailed a procedure where this compound was a reactant in a Pd(OAc)₂-catalyzed oxidative coupling process. researchgate.net The inertness of the O-carbamate group to certain types of palladium catalysis also makes it a strategic choice, allowing other parts of a molecule to react while the carbamate-bearing ring remains intact, as demonstrated in the synthesis of a complex m-terphenyl (B1677559) derivative. nih.gov
Furthermore, this compound has been used as a substrate in iridium-catalyzed C-H borylation reactions. mdpi.com This process introduces a boronate ester group onto the aromatic ring, creating a versatile synthetic handle that can be used in a plethora of subsequent cross-coupling reactions, such as the Nobel Prize-winning Suzuki coupling. The regioselectivity of these borylation reactions can be controlled by the directing influence of the carbamate group. mdpi.com
Table 1: this compound in Transition Metal-Catalyzed Reactions
| Catalyst System | Reaction Type | Product Type | Reference |
| Pd(OAc)₂ | Oxidative Coupling | Functionalized Biaryl | researchgate.net |
| Ir-based catalyst | C-H Borylation | Borylated Aromatic | mdpi.com |
| Pd(OAc)₂ | C-H Chlorination | Chlorinated Phenol Precursor | molaid.com |
The design of specialized organic molecules, or ligands, that bind to a metal center is crucial for controlling the activity and selectivity of a catalyst. wiley.com These ligands modify the metal's electronic properties and steric environment. While the carbamate group in this compound effectively coordinates to metal centers to direct reactions on itself (as a directing group), its application as a structural component within a separate, reusable catalyst ligand is not a prominent theme in the reviewed scientific literature. The primary role of the carbamate in catalysis appears to be as a transient directing group on the substrate rather than as a permanent part of a ligand scaffold. nih.govmdpi.com
Role in Green Chemical Processes and Sustainable Syntheses
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com this compound and, more broadly, aryl carbamates, are connected to this initiative, particularly concerning their synthesis.
Potential in Polymer and Material Science Precursors
While extensive, dedicated research on this compound as a primary precursor in materials science is not widely documented in publicly available literature, its chemical structure suggests potential roles based on the established reactivity of carbamates and related aromatic compounds. The primary theoretical application lies in the synthesis of polyurethanes and as a modifying agent in polymer chemistry.
The carbamate functional group is central to polyurethane chemistry. Typically, polyurethanes are synthesized through the reaction of diisocyanates with polyols. However, growing interest in non-isocyanate routes has opened avenues for alternative monomers. kit-technology.de Dimethyl carbamate monomers, for instance, can undergo polycondensation with diols to form polyurethane linkages. kit-technology.de This suggests a potential pathway where this compound could act as a chain-terminating or modifying agent. In such a role, it would control the molecular weight or introduce specific end-groups to the polymer chain, thereby altering the material's final properties.
One hypothetical application is in the creation of polyurethane networks with tailored characteristics. smolecule.com The inclusion of the m-tolyl group could influence properties such as thermal stability and mechanical strength. smolecule.com The aromatic ring can enhance rigidity and thermal resistance, while the dimethylcarbamate group provides a potential site for reaction or interaction within a polymer matrix.
Furthermore, the reactivity of the carbamate group could be exploited in catalysis. Carbamates can act as ligands in transition-metal catalysis, and the presence of the tolyl group might influence substrate coordination and catalytic activity. smolecule.com
Although direct experimental data on the polymerization of this compound is scarce, the principles of polyurethane chemistry provide a framework for its potential utility. The table below outlines these theoretical applications and the underlying chemical principles.
| Potential Application | Role of this compound | Chemical Rationale |
| Polymer Chain Modification | Chain-Terminating Agent | The monofunctional nature of the molecule would cap a growing polymer chain, controlling molecular weight. |
| Polyurethane Networks | Monomer/Additive | Could potentially be incorporated into polyurethane structures to modify thermal and mechanical properties. smolecule.com |
| Ligand in Catalysis | Catalyst Component | The carbamate and aromatic functionalities could serve as a ligand for metal catalysts. smolecule.com |
It is important to note that these applications are largely theoretical and based on the known chemistry of analogous carbamate compounds. kit-technology.demdpi.com Future research would be necessary to validate these potential uses and to characterize the properties of materials derived from this compound.
Environmental Fate and Abiotic Degradation Studies
Photodegradation Mechanisms in Environmental Matrices
Photodegradation, the breakdown of compounds by light, is a significant pathway for the transformation of many chemical substances in the environment. who.int
The stability of a chemical compound upon exposure to light is a critical factor in its environmental persistence. For a molecule to undergo photodegradation, it must absorb light in the solar spectrum, particularly at wavelengths greater than 290 nm. q1scientific.com The rate of degradation is influenced by the intensity and wavelength of the light, as well as the chemical's own light-absorbing properties. q1scientific.comnih.gov
Studies on carbamate (B1207046) insecticides have shown that their light absorption characteristics contribute to their rapid decomposition under aqueous conditions. who.int For instance, the photodegradation of certain carbamates follows pseudo-first-order kinetics, although the rate can be influenced by environmental factors. scispace.com In the case of the related carbamate aminocarb (B1665979), exposure to air and light resulted in a 50% loss in 1.6 hours, with the degradation rate slowing over time, suggesting the formation of less volatile products. publications.gc.ca While specific data on the photostability of m-tolyl dimethylcarbamate (B8479999) is not extensively detailed in the provided results, the general behavior of carbamates suggests it is susceptible to photodegradation.
To systematically evaluate photostability, dark control samples are used for comparison against light-exposed samples. q1scientific.com If the degradation profiles are identical, it indicates that no photodegradation has occurred. q1scientific.com The use of appropriate packaging that shields against UV and visible light is a common strategy to prevent photodegradation of light-sensitive compounds. mdpi.com
Table 1: Factors Influencing Photodegradation of Chemical Compounds
| Factor | Description | Significance |
|---|---|---|
| Light Wavelength | The energy of light is inversely proportional to its wavelength. Shorter wavelengths carry more energy. q1scientific.com | UV radiation, particularly below 320 nm, is most effective at causing photodegradation. q1scientific.com |
| Light Intensity | The rate of photodegradation is often directly proportional to the intensity of the light source. mdpi.com | Higher light intensity leads to faster degradation. |
| Chemical Structure | The presence of chromophores (light-absorbing groups) in a molecule determines its ability to absorb light. q1scientific.com | Compounds with extended conjugation are more likely to absorb light and degrade. q1scientific.com |
| Environmental Matrix | The medium in which the compound is present (e.g., water, soil, air) can affect photodegradation rates and pathways. | Photosensitizers or quenchers in the matrix can accelerate or inhibit degradation. |
The process of photodegradation results in the formation of various photoproducts. Identifying these products is crucial for understanding the complete environmental fate of the parent compound. For carbamates, photodegradation can proceed through mechanisms such as a photo-Fries rearrangement. scispace.com
In studies of the carbamate insecticide aminocarb, thin-layer chromatographic analysis revealed the formation of three unidentified degradation products upon exposure to air and light. publications.gc.ca Research on other carbamates has identified photoproducts resulting from the cleavage of the carbamate ester linkage. scispace.com For example, the photolysis of azak, a methylcarbamate, was proposed to occur via a radical mechanism involving a cyclohexadienone intermediate. scispace.com While the specific abiotic photoproducts of m-tolyl dimethylcarbamate are not explicitly identified in the provided search results, the degradation pathways of similar carbamates suggest that cleavage of the ester bond and transformations of the aromatic ring are likely outcomes.
Hydrolytic Stability and Pathways Under Environmental Conditions
Hydrolysis, the reaction of a substance with water, is a primary degradation pathway for many pesticides in the environment. who.int The rate of hydrolysis is significantly influenced by pH and temperature. d-nb.info
For carbamates, hydrolysis is a key step in their environmental degradation. who.int The mechanism of hydrolysis differs between N-methyl and N-dimethyl derivatives. who.int In the case of N-dimethylcarbamates, such as this compound, hydrolysis involves the formation of an addition product with a hydroxyl ion, which then yields the corresponding alcohol and N-dimethyl substituted acid. who.int
The stability of carbamates to hydrolysis can vary. While some carbamate esters are very stable compounds that can be stored for years without change in the absence of water, their persistence in soil is often short due to hydrolytic and microbial degradation. ucanr.edu Studies on various chemicals show that at environmentally relevant temperatures, even compounds that are unstable at higher temperatures can be quite persistent. d-nb.infonih.gov For instance, the half-life for the hydrolysis of the carbamate aminocarb in a pH 9.3 buffer was reported to be 4 hours, though the temperature was not specified. publications.gc.ca The specific hydrolytic half-life of this compound under various environmental pH and temperature conditions is not detailed in the provided search results, but the general principles of carbamate hydrolysis apply.
Table 2: General Hydrolysis Pathways for Carbamates
| Carbamate Type | Hydrolysis Mechanism | Primary Products |
|---|---|---|
| N-methylcarbamates | Proceeds through an isocyanate intermediate. who.int | Alcohol, methylamine, and carbon dioxide. who.int |
| N-dimethylcarbamates | Forms an addition product with a hydroxyl ion. who.int | Alcohol and N-dimethyl substituted acid. who.int |
Broader Environmental Chemical Transformations of Carbamate Class Compounds
The environmental fate of carbamate pesticides is influenced by a combination of biotic and abiotic factors, including leaching, adsorption, runoff, and volatilization. researchgate.netnih.gov Highly water-soluble carbamates are more prone to leaching into groundwater, while those with aromatic structures tend to adsorb to soil particles. nih.gov
The initial and most significant step in the degradation of carbamates in soil is typically hydrolysis. who.int Following hydrolysis, the resulting products undergo further metabolism by soil microorganisms. who.int Plants can also metabolize carbamates, primarily through arylhydroxylation, conjugation, or hydrolytic breakdown as detoxification routes. who.int
Chemical Derivatives and Analogues of M Tolyl Dimethylcarbamate
Synthesis and Reactivity of Structurally Modified Carbamates
The synthesis of structurally modified aryl carbamates, including analogues of m-tolyl dimethylcarbamate (B8479999), can be achieved through several established and modern methods. A common approach involves the reaction of a substituted phenol (B47542) with a carbamoyl (B1232498) chloride, such as N,N-dimethylcarbamoyl chloride, in the presence of a base. organic-chemistry.org To avoid handling sensitive carbamoyl chlorides, one-pot procedures have been developed where they are formed in situ before reacting with the phenol. organic-chemistry.orgorganic-chemistry.org Alternative green syntheses include copper-catalyzed oxidative coupling reactions of substituted phenols with amides and tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate (B1207046). nih.govorganic-chemistry.orgresearchgate.net
The reactivity of aryl carbamates is rich and varied, dominated by their participation in rearrangement reactions, photochemical transformations, and catalytic cross-coupling.
Anionic ortho-Fries Rearrangement: A key reaction of O-aryl carbamates is the anionic ortho-Fries rearrangement (also known as the Snieckus-Fries rearrangement). nih.govorganic-chemistry.org This transformation involves the treatment of the carbamate with a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or sodium diisopropylamide (NaDA), leading to deprotonation at the ortho-position of the aromatic ring (directed ortho-metalation). nih.govrsc.org This is followed by an intramolecular 1,3-O→C migration of the carbamoyl group to the adjacent carbon, yielding an ortho-hydroxy amide. rsc.orgwikipedia.org This method is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.org The resulting ortho-acylated phenols can be obtained in good yields. nih.gov
Photochemical Reactivity: Aryl carbamates also exhibit distinct photochemical behavior. The photo-Fries rearrangement is a common photochemical event for O-aryl derivatives upon irradiation, leading to the cleavage of the O-aryl bond and subsequent rearrangement. wikipedia.orgscispace.com In contrast, N-aryl carbamates can undergo different transformations. For instance, irradiation of N-aryl O-aryl carbamates where the N-aryl ring is substituted with chlorine can lead to photosolvolysis or photoreduction, while unsubstituted N-aryl carbamates may undergo a slow photo-Fries reaction. scispace.comresearchgate.net
Catalytic Cross-Coupling and C-H Activation: The carbamate moiety can act as a leaving group or a directing group in modern catalytic reactions. Nickel-catalyzed decarboxylation of aryl carbamates provides a method for converting phenols into aromatic amines, with carbon dioxide as the only byproduct. acs.org Furthermore, the carbamate group can serve as a weakly coordinating directing group in ruthenium-catalyzed C-H activation, enabling the hydroarylation of alkynes at the ortho position to produce highly substituted alkenes. researchgate.net
Below is a table summarizing the reactivity of a selection of aryl carbamates in the NaDA-mediated Snieckus-Fries rearrangement.
| Aryl Carbamate Substrate | Reaction | Key Finding | Reference |
|---|---|---|---|
| Phenyl N,N-dimethylcarbamate | ortho-Sodiation / Snieckus-Fries Rearrangement | Undergoes rate-limiting metalation followed by a rapid rearrangement. | nih.gov |
| Phenyl N,N-diethylcarbamate | ortho-Sodiation / Snieckus-Fries Rearrangement | The bulkier diethylamido group markedly slows the rearrangement step, causing the arylsodium intermediate to accumulate. | nih.gov |
| m-Fluorophenyl N,N-diethylcarbamate | ortho-Sodiation / Snieckus-Fries Rearrangement vs. Benzyne (B1209423) Formation | Rearrangement at 0 °C affords the phenol product in 79% yield with no observable benzyne-derived products. | nih.gov |
| m-Chlorophenyl N,N-diethylcarbamate | ortho-Sodiation / Snieckus-Fries Rearrangement vs. Benzyne Formation | Reaction at -35 °C affords a low yield of the rearranged phenol (<20%) along with benzyne-derived byproducts. | nih.gov |
Comparative Studies on Reactivity and Transformation Pathways
Comparative studies of m-tolyl dimethylcarbamate and its analogues reveal how subtle structural modifications can significantly influence reactivity and favor different transformation pathways. These studies are crucial for understanding reaction mechanisms and for designing selective synthetic routes.
A key area of comparison is the Snieckus-Fries rearrangement. Research has shown that the nature of the N-alkyl substituents on the carbamate group has a profound effect on the reaction kinetics. nih.gov For example, in the NaDA-mediated rearrangement, switching from an N,N-dimethylcarbamoyl group to an N,N-diethylcarbamoyl group has little effect on the initial rate of ortho-metalation but significantly slows down the subsequent acyl migration step. nih.gov This allows the intermediate arylsodium species, which is transient with the dimethylcarbamate, to accumulate and be observed when the diethylcarbamate is used. nih.gov
The choice of solvent also markedly influences the rate of acyl transfer in the anionic Fries rearrangement. nih.gov Studies using lithium diisopropylamide (LDA) have demonstrated that coordinating solvents like THF, TMEDA, and HMPA can alter the structure of the intermediate aryllithium species (e.g., monomers vs. mixed dimers), which in turn affects the rearrangement rate. nih.gov
Another important comparison lies in the competition between the desired rearrangement and side reactions, such as the formation of benzynes. This is particularly relevant for halogen-substituted aryl carbamates. A comparative study showed that a fluorinated arylsodium intermediate, generated from the corresponding carbamate, cleanly rearranges to the desired phenol. nih.gov However, the analogous chlorinated arylsodium intermediate primarily undergoes elimination to form a benzyne, leading to a low yield of the rearranged product. nih.gov This highlights how the nature of the halogen substituent dictates the dominant reaction pathway.
In the realm of photochemistry, comparative studies of N-aryl O-aryl carbamates have shown that the reaction pathway is highly dependent on the substitution pattern. scispace.comresearchgate.net The presence of a chlorine atom on the N-aryl ring directs the molecule towards photosolvolysis, where the chlorine is substituted by a solvent molecule. scispace.com In contrast, analogous carbamates lacking this photosensitive group undergo a much slower photo-Fries rearrangement involving cleavage of the carbamate bond. scispace.comresearchgate.net
The following table compares the transformation pathways of different aryl carbamate analogues under specific reaction conditions.
| Carbamate Analogue | Reaction Condition | Primary Transformation Pathway | Contrasting Pathway / Observation | Reference |
|---|---|---|---|---|
| Phenyl N,N-dimethylcarbamate | NaDA, THF, -78°C | Fast Snieckus-Fries Rearrangement | Intermediate arylsodium is transient. | nih.gov |
| Phenyl N,N-diethylcarbamate | NaDA, THF, -78°C | Slow Snieckus-Fries Rearrangement | Intermediate arylsodium accumulates. | nih.gov |
| N-(m-chlorophenyl) O-phenyl carbamate | Irradiation (λ > 290 nm), H₂O/CH₃CN | Photosolvolysis (substitution of Cl) | Photo-Fries reaction is not observed. | scispace.comresearchgate.net |
| N-phenyl O-phenyl carbamate | Irradiation (λ > 290 nm), H₂O/CH₃CN | Slow Photo-Fries Rearrangement | Demonstrates the default pathway without a more reactive site. | scispace.comunito.it |
Structure-Reactivity Relationships in Carbamate Systems
The correlation between molecular structure and chemical reactivity is a fundamental concept that allows for the prediction and control of chemical reactions. numberanalytics.com In carbamate systems, including this compound and its derivatives, these relationships are governed by a combination of electronic, steric, and mechanistic factors.
Electronic Effects: The carbamate group itself is a powerful ortho-directing group in electrophilic aromatic substitution, specifically in directed ortho-metalation (DoM) reactions. acs.orgnih.gov Its efficacy stems from the ability of its carbonyl oxygen to coordinate with the lithium or sodium cation of the base, positioning the base for deprotonation at the adjacent ortho-carbon. The electronic nature of other substituents on the aromatic ring modulates this effect. Electron-donating groups can increase the electron density of the ring, potentially facilitating metalation, while strong electron-withdrawing groups can deactivate the ring or provide alternative reaction sites. In rearrangement reactions, the electronic stability of the intermediates is paramount. For example, in the competition between rearrangement and benzyne formation, the ability of a substituent to stabilize the arylanion or influence the lability of a leaving group (like a halogen) is critical. nih.gov
Steric Effects: The spatial arrangement of atoms significantly influences the reactivity of carbamates. numberanalytics.com As seen in comparative studies, increasing the steric bulk of the N-alkyl groups (e.g., from dimethyl to diethyl) can hinder the intramolecular acyl transfer in the Snieckus-Fries rearrangement. nih.gov This steric hindrance raises the activation energy for the migration step, thereby slowing its rate relative to the initial metalation. nih.gov Conversely, in some systems, steric strain can be a driving force. For instance, bulky substituents at certain positions on a naphthol carbamate can enhance the efficiency of the ortho-Fries rearrangement by relieving peri-interactions and steric strain in the product. organic-chemistry.org
Mechanistic Pathways: Structure-reactivity relationships are ultimately an expression of how a molecule's structure dictates the most favorable mechanistic pathway. The Snieckus-Fries rearrangement proceeds via a complex-induced proximity effect, where the carbamate directs the base. nih.gov However, if the structure allows for a lower-energy alternative, that pathway will dominate. The case of the m-chloro versus the m-fluoro substituted aryl carbamate is a clear example, where the greater lability of the C-Cl bond compared to the C-F bond in the arylsodium intermediate favors the benzyne elimination pathway for the former. nih.gov Similarly, in photochemical reactions, the presence of a bond that is more susceptible to photolysis (like a C-Cl bond) will create a different reaction pathway compared to the standard photo-Fries rearrangement. scispace.com Understanding these competing pathways is essential for predicting the outcome of a reaction based on the structure of the carbamate substrate.
Q & A
Q. What spectroscopic methods are recommended for structural confirmation of M-Tolyl dimethylcarbamate?
Use a combination of H/C NMR and FT-IR spectroscopy to confirm the carbamate functional group (C=O stretch at ~1700 cm) and aromatic substitution patterns. Mass spectrometry (EI-MS) can validate molecular weight (165.19 g/mol) and fragmentation pathways. For crystallographic confirmation, X-ray diffraction is ideal but requires high-purity crystals .
Q. How can researchers synthesize this compound with high yield?
Employ a two-step method: (1) React m-cresol with phosgene to form m-tolyl chloroformate. (2) Treat with dimethylamine in anhydrous THF under inert conditions. Optimize stoichiometry (1:1.2 molar ratio for amine) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Yields >85% are achievable with rigorous exclusion of moisture .
Q. What analytical techniques ensure purity in this compound samples?
Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Validate purity >98% via GC-MS (DB-5 column, splitless injection). Cross-reference retention times and mass spectra with certified reference standards (e.g., NIST data) .
Q. How should researchers handle this compound to mitigate toxicity risks?
Follow OSHA guidelines: Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers. Dispose of waste via EPA-approved methods for carbamates (e.g., alkaline hydrolysis). Acute toxicity data (LD oral, rat: ~250 mg/kg) necessitate strict exposure controls .
Advanced Research Questions
Q. How can contradictory stability data for M-Tolyl derivatives be resolved?
Computational studies (DFT or MD simulations) can model isomer stability (e.g., m-tolyl vs. o/p-tolyl cations). Pair with experimental calorimetry (DSC for thermal stability) and kinetic studies under varying pH/temperature. Reconcile discrepancies by comparing gas-phase vs. solution-phase behavior, as solvent effects often explain contradictions .
Q. What mechanistic insights guide the design of this compound degradation studies?
Investigate hydrolytic pathways: Under acidic conditions, the carbamate bond cleaves via protonation of the carbonyl oxygen, forming m-cresol and dimethylcarbamic acid. Use O-labeled water in LC-MS to track hydrolysis intermediates. For photolytic degradation, employ UV-Vis spectroscopy to identify reactive radicals (e.g., hydroxyl radicals via ESR) .
Q. How do substituent effects influence the reactivity of this compound in catalytic systems?
The methyl group at the meta position enhances steric hindrance, reducing nucleophilic attack at the carbamate carbonyl. Compare reaction rates with o/p-tolyl analogs in SN2 or acyl transfer reactions. Use Hammett plots (σ values) to quantify electronic effects .
Q. What strategies improve reproducibility in this compound studies?
Document batch-specific parameters (e.g., solvent lot, humidity during synthesis) and validate instruments with NIST-traceable standards. Share raw spectral/data files in supplementary materials. For biological assays, include positive controls (e.g., pirimicarb for cholinesterase inhibition) to calibrate responses .
Methodological Considerations
Q. How to design experiments assessing environmental persistence of this compound?
Conduct OECD 307 soil degradation studies: Spike soil with C-labeled compound, incubate under controlled light/moisture, and quantify residues via scintillation counting. Model half-life using first-order kinetics. Compare aerobic vs. anaerobic conditions to identify dominant degradation pathways .
Q. What advanced techniques characterize this compound’s interaction with biomolecules?
Use surface plasmon resonance (SPR) to measure binding affinity with acetylcholinesterase. For structural insights, employ cryo-EM or molecular docking (AutoDock Vina) guided by crystallographic data of homologous enzymes. Validate findings with in vitro activity assays (Ellman’s method) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
